1-Ethylcyclohexanol

Organometallic chemistry Palladium catalysis π-Allyl complex synthesis

Researchers using 1-methylcyclohexanol often face solidification at RT, disrupting automated workflows. 1-Ethylcyclohexanol eliminates this issue, remaining liquid at 20-25°C for seamless handling. Key advantages: • Faster Pd-π-allyl complexation rate vs. 1-methyl analog (Ryadinskaya et al., 2001). • ~10× higher organic-phase partitioning (LogP 2.41 vs. 1.3), boosting extraction efficiency. • No pre-warming needed, reducing thermal degradation risk. Supplied with ≥98% GC purity for reproducible synthesis and procurement.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 1940-18-7
Cat. No. B155962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylcyclohexanol
CAS1940-18-7
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCC1(CCCCC1)O
InChIInChI=1S/C8H16O/c1-2-8(9)6-4-3-5-7-8/h9H,2-7H2,1H3
InChIKeyBUCJHJXFXUZJHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylcyclohexanol Physicochemical Properties


1-Ethylcyclohexanol (CAS 1940-18-7) is a tertiary cyclic alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol [1]. It is a member of the cyclohexanol class and is characterized by a near-ambient melting point of 34.5 °C and a boiling point of 166 °C [1]. Its physical state at room temperature is a low-melting solid or liquid . Key physicochemical identifiers relevant for procurement and quality control include a density of 0.9226 g/cm³ at 25 °C, a refractive index of approximately 1.464–1.468, and a flash point of 68 °C [1].

1-Ethylcyclohexanol: Not Interchangeable with Analogs


The cyclohexanol scaffold supports a range of substituted tertiary alcohols, yet seemingly minor structural variations—such as the length of the 1-alkyl substituent or its position on the ring—generate quantifiable differences in lipophilicity, physical state, reaction outcomes, and safety profiles. For instance, replacing the ethyl group in 1-ethylcyclohexanol with a methyl group (1-methylcyclohexanol) reduces the octanol-water partition coefficient (LogP) by approximately 0.7–1.1 units, fundamentally altering its partitioning behavior in biphasic systems [1]. Similarly, shifting the ethyl substituent from the 1- to the 2- or 4-position changes the boiling point, vapor pressure, and odor profile . These differences preclude generic substitution without re-validation of the specific application, as detailed in the quantitative evidence below.

1-Ethylcyclohexanol: Evidence-Based Comparison with Analogs


Pd(II) π-Allyl Complex Formation vs. 1-Methylcyclohexanol

In a head-to-head study of tertiary alcohols reacting with tetraaquapalladium(II) ions in perchloric acid medium, 1-ethyl-1-cyclohexanol exhibited a higher reaction rate but a lower yield of the corresponding palladium(II) π-allyl complex compared to 1-methyl-1-cyclohexanol [1]. The trend was attributed to increasing hydrocarbon chain length, where longer alkyl substituents accelerate the reaction rate while simultaneously suppressing π-allyl complex yield [1]. This creates a trade-off—selecting 1-ethylcyclohexanol over 1-methylcyclohexanol favors reaction speed, but the latter may be preferred if maximizing π-allyl complex yield is the primary goal.

Organometallic chemistry Palladium catalysis π-Allyl complex synthesis

Lipophilicity (LogP) vs. 1-Methylcyclohexanol

1-Ethylcyclohexanol has a measured LogP (octanol-water partition coefficient) of 2.41 . In contrast, 1-methylcyclohexanol has a computed XLogP3 of 1.3 [1] and an experimentally estimated LogP of approximately 1.70–2.09 [2]. The difference of 0.7–1.1 LogP units indicates that 1-ethylcyclohexanol is substantially more lipophilic, translating to approximately 5–12× higher partitioning into organic phases at equilibrium.

Lipophilicity Partition coefficient Drug design Solvent extraction

Water Solubility vs. 1-Methylcyclohexanol

1-Ethylcyclohexanol has a reported water solubility of 7.2 g/L at 25 °C . For 1-methylcyclohexanol, estimated water solubility values range from 5,582 mg/L (5.6 g/L) based on the KOWWIN model [1] to 8.6 g/L based on ALOGPS [2]. This places 1-ethylcyclohexanol in an intermediate solubility range that may offer practical advantages where moderate aqueous solubility is desirable without the excessive hydrophilicity of lower-molecular-weight alcohols.

Aqueous solubility Formulation science Environmental fate

Physical State and Melting Point vs. 1-Methylcyclohexanol

The melting point of 1-ethylcyclohexanol is 34.5 °C [1], meaning it exists as a low-melting solid or liquid at typical ambient laboratory temperatures (20–25 °C). In contrast, 1-methylcyclohexanol has a melting point of 25–26 °C . This ~9 °C difference in melting point can be decisive in applications requiring precise solid dosing, controlled crystallization, or avoidance of solidification during cold-weather shipping and storage.

Physical state Melting point Handling Storage

Boiling Point and Vapor Pressure vs. Positional Isomers

1-Ethylcyclohexanol has a boiling point of 166 °C at 760 mmHg and a vapor pressure of 0.6 mmHg at 25 °C [1]. In comparison, 2-ethylcyclohexanol (cis/trans mixture) boils at approximately 79 °C at 12 mmHg (equivalent to ~175 °C at 760 mmHg) with a vapor pressure of ~0.4 mmHg at 25 °C , and 4-ethylcyclohexanol boils at ~185.7 °C at 760 mmHg with a vapor pressure of ~0.2 mmHg at 25 °C . The tertiary alcohol (1-position) thus occupies an intermediate volatility profile, offering a balance between evaporative loss and ease of distillative purification.

Boiling point Vapor pressure Distillation Volatility

Acute Oral Toxicity vs. Methylcyclohexanol

The acute oral LD50 of 1-ethylcyclohexanol in mice is 1,300 mg/kg [1]. For methylcyclohexanol (mixed isomers), the acute oral LD50 in rats is 1,660 mg/kg [2]. Although species differences (mouse vs. rat) preclude a direct numerical comparison, both compounds fall into GHS Acute Toxicity Category 4 (harmful if swallowed). No evidence suggests that 1-ethylcyclohexanol presents a meaningfully different acute toxicity hazard profile compared to its methyl analog under standard occupational handling conditions. Users should consult specific safety data sheets for the relevant species and exposure route.

Toxicity Safety LD50 Occupational health

1-Ethylcyclohexanol Procurement Scenarios


Palladium π-Allyl Complex Formation with Faster Kinetics

When synthesizing palladium(II) π-allyl complexes from tertiary alcohols, 1-ethylcyclohexanol is the preferred substrate if the primary objective is to maximize reaction rate. The direct comparative data from Ryadinskaya et al. (2001) show that increasing the hydrocarbon chain length from methyl to ethyl accelerates the reaction, making 1-ethylcyclohexanol the faster-reacting choice over 1-methylcyclohexanol [1]. Researchers should weigh this kinetic advantage against the concurrent reduction in π-allyl complex yield.

Biphasic Extraction: Higher Lipophilicity Advantage

For liquid-liquid extraction, reverse-phase chromatography, or any process governed by octanol-water partitioning, 1-ethylcyclohexanol (LogP = 2.41) offers substantially greater organic-phase affinity than 1-methylcyclohexanol (XLogP3 = 1.3) [2]. The ~1.1 LogP unit difference translates to approximately an order of magnitude higher partitioning into organic solvents, facilitating more efficient extraction of the alcohol itself or modulation of the solvent system's overall polarity profile.

Ambient-Temperature Handling: Avoiding Solidification

With a melting point of 34.5 °C, 1-ethylcyclohexanol remains liquid under typical laboratory conditions (20–25 °C), unlike 1-methylcyclohexanol (mp 25–26 °C), which may solidify in air-conditioned storage areas [3]. This makes 1-ethylcyclohexanol the logistically simpler choice for automated liquid handling systems, continuous flow reactors, and cold-climate shipping scenarios, eliminating the need for pre-warming steps that can introduce thermal degradation risks.

Fragrance and Flavor Intermediate for Ester Derivatization

1-Ethylcyclohexanol serves as a key intermediate for esterification reactions in fragrance and flavor synthesis, where its tertiary alcohol structure contributes to the formation of stable esters with unique aromatic profiles [4]. Its reported use as a base note in perfume formulations, combined with its favorable solubility in organic solvents, positions it as a versatile building block where a cyclohexanol scaffold with an ethyl substituent is specifically required for the desired olfactory character [4][5].

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